molecular formula C18H16N2O4S2 B2509647 methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate CAS No. 2210136-87-9

methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate

Cat. No.: B2509647
CAS No.: 2210136-87-9
M. Wt: 388.46
InChI Key: VUKORCRYEHMINU-UHFFFAOYSA-N
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Description

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings suggests that it may exhibit unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate typically involves multi-step organic synthesis. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is catalyzed by palladium and involves the use of boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. The use of continuous flow reactors could be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like tioconazole and sertaconazole nitrate contain the thiophene nucleus and exhibit antifungal activity.

    Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine are well-known for their roles in biological systems.

Uniqueness

Methyl 4-({[2-(thiophen-3-yl)pyridin-3-yl]methyl}sulfamoyl)benzoate is unique due to the combination of the thiophene and pyridine rings with a benzoate ester. This unique structure may confer distinct electronic properties and biological activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 4-[(2-thiophen-3-ylpyridin-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-18(21)13-4-6-16(7-5-13)26(22,23)20-11-14-3-2-9-19-17(14)15-8-10-25-12-15/h2-10,12,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKORCRYEHMINU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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